4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide
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Overview
Description
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a fused benzopyran ring system with an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide typically involves the reaction of 3,4-diaminocoumarin with specific reagents. One common method includes the reaction with selenous acid, which has been studied extensively . The reaction conditions often involve the use of nucleophiles such as alkali, ammonia, amines, and hydrazine hydrate . The nitration of the compound has also been explored .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as ammonia, amines, and hydrazine hydrate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkali, ammonia, amines, and hydrazine hydrate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nucleophiles can lead to the formation of corresponding amides or hydrazides .
Scientific Research Applications
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its distinct chemical properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide exerts its effects involves interactions with various molecular targets. The oxadiazole moiety is known to interact with specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4H- 1Benzopyrano[3,4-c][1,2,5]selenodiazol-4-one : This compound is similar in structure but contains a selenium atom instead of an oxygen atom .
- 4H- 1Benzopyrano[3,4-c][1,2,5]thiadiazol-4-one : This compound contains a sulfur atom instead of an oxygen atom .
Uniqueness
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is unique due to the presence of the oxadiazole moiety, which imparts distinct chemical reactivity and potential biological activity. The comparison with its selenium and sulfur analogs highlights the influence of different heteroatoms on the compound’s properties and reactivity.
Properties
CAS No. |
88353-36-0 |
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Molecular Formula |
C9H4N2O4 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
3-oxidochromeno[3,4-c][1,2,5]oxadiazol-3-ium-4-one |
InChI |
InChI=1S/C9H4N2O4/c12-9-8-7(10-15-11(8)13)5-3-1-2-4-6(5)14-9/h1-4H |
InChI Key |
PJDAGJSKJMFKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NO[N+](=C3C(=O)O2)[O-] |
Origin of Product |
United States |
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